8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Research challenge: Accessing structurally distinct, functionalized spirocyclic scaffolds for σ1 receptor or FAAH drug discovery. 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol provides a synthetically tractable solution with a C-3 hydroxymethyl group for rapid library synthesis. - Differentiated scaffold: 8-oxa heteroatom placement and C-3 handle enable derivatization (esterification, oxidation) inaccessible with unsubstituted core (CAS 51130-63-3) or positional isomer 1-oxa-8-azaspiro[4.5]decane. - Enables focused SAR: Versatile building block for generating PET imaging probes, FAAH inhibitors, or chemoproteomic tool compounds. - Supply reliability: Research-use-only spirocyclic building block sourced for consistent physicochemical profile (XLogP3-AA -0.3, TPSA 41.5 Ų).

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 2305255-21-2
Cat. No. B2392979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol
CAS2305255-21-2
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESC1COCCC12CC(CN2)CO
InChIInChI=1S/C9H17NO2/c11-7-8-5-9(10-6-8)1-3-12-4-2-9/h8,10-11H,1-7H2
InChIKeyJXAVEFFTHCFRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol: Identity & Procurement


8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol is a spirocyclic heterocyclic compound characterized by a unique bicyclic framework in which an oxygen-containing oxa-ring and a nitrogen-containing aza-ring are connected through a single quaternary spiro carbon atom [1]. It bears a hydroxymethyl functional group at the C-3 position, which distinguishes it from unsubstituted core scaffolds such as 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3) [2]. The compound possesses a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, with computed physicochemical properties including an XLogP3-AA of -0.3, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 41.5 Ų [1]. It is currently listed by multiple chemical suppliers as a research-use-only compound intended for pharmaceutical discovery applications and chemical biology investigations .

Spirocyclic privileged scaffold for medicinal chemistry
C-3 hydroxymethyl handle for synthetic derivatization
Structurally distinct from 1-oxa-8-azaspiro[4.5]decane isomers

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol: Why Generic Substitution Fails


The 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol scaffold occupies a structurally distinct position within the broader 1-azaspiro[4.5]decane chemical family due to two critical differentiators: the precise placement of the oxygen heteroatom at the 8-position of the spirocyclic framework and the presence of a C-3 hydroxymethyl moiety that serves as a synthetic handle for further derivatization [1]. Generic substitution with unsubstituted 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3), which lacks the C-3 hydroxymethyl group, fundamentally alters the compound's physicochemical properties, hydrogen-bonding capacity, and amenability to subsequent functionalization [2]. Similarly, positional isomers such as 1-oxa-8-azaspiro[4.5]decane (CAS 176-92-1), which transpose the oxygen and nitrogen heteroatom positions within the spiro framework, exhibit divergent pharmacological profiles with documented selectivity for distinct receptor families including σ1 receptors and muscarinic acetylcholine receptors [3][4]. These structural variations, although seemingly subtle, translate into measurable differences in biological target engagement, physicochemical properties, and synthetic tractability that preclude generic one-for-one substitution in research and development workflows.

vs. Unsubstituted Core
C-3 hydroxymethyl absence in 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3) alters hydrogen-bonding capacity and synthetic utility. Functionalization and physicochemical profiles may not transfer.
vs. Positional Isomer
1-oxa-8-azaspiro[4.5]decane (CAS 176-92-1) transposes O/N heteroatom positions. Reported σ1 and muscarinic receptor engagement profiles may differ; direct substitution may shift target selectivity.

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol: Comparative Evidence vs. Analogs


Hydrogen Bonding vs. Unsubstituted Scaffold

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol exhibits measurably enhanced hydrogen-bonding capacity compared to the unsubstituted core scaffold 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3) due to the presence of the C-3 hydroxymethyl functional group [1]. This structural modification increases the number of hydrogen bond donors from 1 to 2 and hydrogen bond acceptors from 2 to 3, while reducing the computed lipophilicity (XLogP3-AA) from -0.1 to -0.3 [1]. The increased topological polar surface area (TPSA) of 41.5 Ų for the target compound, compared to 21.3 Ų for the unsubstituted core scaffold, indicates improved aqueous solubility potential and altered membrane permeability characteristics [1].

Hydrogen Bonding vs. Unsubstituted Scaffold
Head-to-head
H-Bond Donors: +1 (100% increase) H-Bond Acceptors: +1 (50% increase) TPSA: Δ +20.2 Ų (41.5 vs. 21.3 Ų) XLogP3-AA: Δ -0.2 (more hydrophilic)
Computed by PubChem 2.2; target vs. CAS 51130-63-3
Supports altered solubility and formulation behavior relative to unsubstituted core.
Computed data; experimental solubility and permeability require verification.
Physicochemical profiling Drug-likeness prediction Medicinal chemistry

1-Oxa-8-azaspiro[4.5]decane σ1 Receptor Affinity

Derivatives of the structurally related 1-oxa-8-azaspiro[4.5]decane scaffold exhibit high-affinity binding to sigma-1 (σ1) receptors with Ki values in the nanomolar range [1]. In a systematic evaluation of seven 1-oxa-8-azaspiro[4.5]decane derivatives, all compounds demonstrated σ1 receptor affinity with Ki(σ1) values ranging from 0.61 to 12.0 nM, and moderate selectivity toward σ2 receptors with selectivity ratios (Ki(σ2)/Ki(σ1)) ranging from 2 to 44 [1]. Compound 8 from this series was radiolabeled with fluorine-18 and demonstrated high initial brain uptake at 2 minutes in murine biodistribution studies, with pretreatment using the σ1-selective ligand SA4503 reducing brain-to-blood ratios by 70-75% at 30 minutes, confirming σ1 receptor-specific binding in vivo [1].

σ1 Receptor Affinity Context
Class-level inference
1-oxa-8-azaspiro[4.5]decane Derivatives Ki(σ1): 0.61 – 12.0 nM Selectivity (Ki(σ2)/Ki(σ1)): 2 – 44 Radioligand [18F]8: >99% radiochemical purity
Class-level evidence supports σ1 receptor-targeted probe development exploration.
No direct binding data for target compound; scaffold extrapolation requires validation.
Sigma-1 receptor Radioligand development Neuroimaging CNS drug discovery

1-Oxa-8-azaspiro[4.5]decane FAAH Inhibitory Potency

In a systematic evaluation of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane scaffold clearly distinguished itself from other spirocyclic cores based on superior FAAH inhibitory potency [1]. Compounds derived from this scaffold exhibited FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, a metric that combines both the inactivation rate constant and binding affinity to quantify irreversible or slowly reversible enzyme inhibition efficiency [1]. This potency level positioned the 1-oxa-8-azaspiro[4.5]decane core, alongside the 7-azaspiro[3.5]nonane scaffold, as one of two lead series warranting further medicinal chemistry optimization from a broader spirocyclic library screen [1].

FAAH Inhibition Potency Context
Class-level inference
1-oxa-8-azaspiro[4.5]decane Scaffold FAAH kinact/Ki: > 1500 M⁻¹s⁻¹ Ranked among top two lead series in spirocyclic library screen
Supports FAAH-targeted lead optimization campaigns using scaffold-based design.
Class-level potency; target compound activity not yet reported.
FAAH inhibition Pain therapeutics Endocannabinoid system Lead optimization

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol: Research & Procurement Applications


σ1 Receptor Ligand Development for CNS

Based on the class-level evidence demonstrating nanomolar σ1 receptor affinity (Ki = 0.61 – 12.0 nM) and in vivo brain penetrance for 1-oxa-8-azaspiro[4.5]decane derivatives, 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol represents a structurally distinct and synthetically tractable entry point for σ1 receptor ligand development [1]. The C-3 hydroxymethyl group provides a versatile functional handle for generating focused compound libraries via esterification, etherification, or oxidation chemistry, enabling rapid exploration of structure-activity relationships around this privileged spirocyclic scaffold. Applications include development of novel PET imaging agents for neurological disorders, investigational therapeutics for neuropathic pain, and tool compounds for σ1 receptor functional studies. Researchers should prioritize this compound when seeking a σ1 receptor-directed spirocyclic core that differs from the extensively studied 1-oxa-8-azaspiro[4.5]decane positional isomer, potentially offering differentiated selectivity profiles or intellectual property positioning.

FAAH Inhibitor Optimization for Pain

Given the validated FAAH inhibitory activity (kinact/Ki > 1500 M⁻¹s⁻¹) of the structurally related 1-oxa-8-azaspiro[4.5]decane scaffold, 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol is a rational procurement choice for medicinal chemistry teams pursuing next-generation FAAH inhibitors with potentially improved selectivity or pharmacokinetic properties [2]. The C-3 hydroxymethyl substitution pattern may impart differentiated physicochemical properties (XLogP3-AA = -0.3; TPSA = 41.5 Ų) compared to previously explored FAAH inhibitor scaffolds, offering opportunities to optimize CNS penetration, metabolic stability, or off-target selectivity profiles. This compound is particularly suitable for structure-based drug design campaigns leveraging the established FAAH pharmacophore while exploring novel chemical space around the spirocyclic core. Industrial procurement should be prioritized by organizations with active FAAH or endocannabinoid system therapeutic programs targeting chronic pain, neuroinflammation, or anxiety disorders.

Spirocyclic Functionalization Methods

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol serves as an ideal substrate for developing and validating novel synthetic methodologies for spirocyclic functionalization, particularly at the C-3 position. The C-3 hydroxymethyl group enables a wide range of chemical transformations including Mitsunobu reactions, oxidation to the corresponding aldehyde or carboxylic acid, sulfonation, halogenation, and O-alkylation, providing a versatile platform for exploring spirocyclic derivatization strategies [3]. Methodological applications include developing new protecting group strategies for spirocyclic amines, optimizing spirocycle-specific cross-coupling conditions, and establishing robust protocols for late-stage functionalization of complex heterocyclic frameworks. Academic and industrial process chemistry laboratories should consider this compound as a standardized substrate for benchmarking synthetic efficiency and reproducibility across spirocyclic compound series.

Spirocyclic Scaffold-Based Chemical Probes

The bifunctional nature of 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol, combining a conformationally constrained spirocyclic core with a reactive hydroxymethyl functional group, positions it as an attractive starting point for chemical biology probe development [1]. The C-3 hydroxymethyl group can be readily elaborated to incorporate affinity tags (biotin, fluorophores), photoaffinity labels (diazirines, benzophenones), or bioorthogonal handles (alkynes, azides) while maintaining the structural integrity of the spirocyclic pharmacophore. Given the demonstrated biological relevance of oxa-azaspiro[4.5]decane scaffolds in σ1 receptor and FAAH target engagement, this compound enables the generation of tool compounds for target identification, mechanism-of-action studies, and chemoproteomic profiling. Procurement is warranted for chemical biology laboratories engaged in target deconvolution studies or developing bifunctional probes for cellular imaging and target engagement assays.

Application
Selection Property
Validation Focus
CNS Probe Development
Scaffold distinct from 1-oxa-8-azaspiro[4.5]decane; C-3 handle
Target engagement and selectivity profiling in σ1 receptor assays
FAAH Inhibitor Optimization
Spirocyclic core with reported class-level FAAH potency
Enzyme inhibition efficiency and CNS penetration model review
Synthetic Methodology
C-3 hydroxymethyl as versatile functionalization substrate
Reproducibility and scope of spirocyclic derivatization protocols
Chemical Biology Probes
Bifunctional core for tag/photoaffinity label incorporation
Target deconvolution and cellular imaging assay context

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